molecular formula C26H26N2O4 B248375 [4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone

[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone

Cat. No. B248375
M. Wt: 430.5 g/mol
InChI Key: ZGQSSFHSPCVRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. By inhibiting CK2, [4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone can disrupt cancer cell survival and proliferation, as well as reduce the accumulation of toxic proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone have been investigated in various studies. It has been shown to induce apoptosis in cancer cells, as well as inhibit their migration and invasion. In neurodegenerative diseases, it has been shown to reduce the accumulation of toxic proteins and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of [4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone is its high potency and selectivity for CK2. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation is that it may have off-target effects on other kinases, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on [4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another direction is to investigate its potential use in treating other diseases that involve CK2 dysregulation, such as autoimmune diseases and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of [4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone and its potential off-target effects.

Synthesis Methods

The synthesis of [4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone involves a series of chemical reactions. The starting material is 2,3-dimethoxybenzaldehyde, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with biphenyl-4-amine in the presence of a base to form the biphenyl-4-carbonyl-piperazine intermediate. Finally, the intermediate is reacted with 2,3-dimethoxyacetophenone in the presence of a base to yield the final product.

Scientific Research Applications

[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone has been extensively studied in scientific research. It has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer and has been implicated in cancer cell survival and proliferation. Therefore, [4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone has been investigated as a potential anticancer agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as CK2 has been shown to play a role in the pathogenesis of these diseases.

properties

Product Name

[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C26H26N2O4/c1-31-23-10-6-9-22(24(23)32-2)26(30)28-17-15-27(16-18-28)25(29)21-13-11-20(12-14-21)19-7-4-3-5-8-19/h3-14H,15-18H2,1-2H3

InChI Key

ZGQSSFHSPCVRBU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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